tert-Butyl 2',4'-dihydro-1'H-spiro[morpholine-2,3'-quinoline]-4-carboxylate
Description
tert-Butyl 2',4'-dihydro-1'H-spiro[morpholine-2,3'-quinoline]-4-carboxylate is a spirocyclic compound featuring a morpholine ring fused to a partially saturated quinoline system. The tert-butyl carboxylate group acts as a protective moiety, enhancing stability during synthetic processes.
Properties
Molecular Formula |
C17H24N2O3 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
tert-butyl spiro[2,4-dihydro-1H-quinoline-3,2'-morpholine]-4'-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-16(2,3)22-15(20)19-8-9-21-17(12-19)10-13-6-4-5-7-14(13)18-11-17/h4-7,18H,8-12H2,1-3H3 |
InChI Key |
VMSFECQMBFDIEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CC3=CC=CC=C3NC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate typically involves a multi-step processThe final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen functionalities.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced forms of the quinoline ring .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its spiro structure is of particular interest for the development of enzyme inhibitors and receptor modulators .
Medicine
In medicine, tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate is studied for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-cancer agent and as a treatment for neurodegenerative diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of tert-Butyl 2’,4’-dihydro-1’H-spiro[morpholine-2,3’-quinoline]-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The spiro structure allows for a unique mode of binding, which can enhance the compound’s efficacy and selectivity .
Comparison with Similar Compounds
Core Ring Systems
- Morpholine vs. Piperidine derivatives often exhibit higher lipophilicity, impacting membrane permeability and solubility profiles.
- Oxo-Substituted Derivatives: tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate (MW 316) introduces a ketone group at the 2'-position, altering electronic properties and reactivity. The oxo group may participate in hydrogen bonding or serve as a site for further functionalization .
Substituent Effects
- tert-Butyl Carboxylate: This group is a common protective strategy in spiro compounds, as seen in tert-butyl 5'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate (CAS 1160247-77-7) . It provides steric shielding, reducing hydrolysis susceptibility.
Physicochemical Properties
Pharmacological and Application Insights
Piperidine Derivatives : Spiropiperidines are explored as antioxidants due to their rigid, conjugated systems . The morpholine analog’s oxygen atom may modulate redox activity or target selectivity.
Biological Activity
Tert-butyl 2',4'-dihydro-1'H-spiro[morpholine-2,3'-quinoline]-4-carboxylate (CAS No. 1160247-84-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C17H24N2O3
- Molecular Weight : 304.38 g/mol
- Structure : The compound features a spiro structure that includes morpholine and quinoline moieties, which are significant in influencing its biological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notably, it showed selective cytotoxicity against breast cancer cells, particularly the MDA-MB-231 triple-negative breast cancer cell line.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 10 | High |
| HeLa | 25 | Moderate |
| SW1573 | >100 | Low |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies suggest that it may modulate key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway.
Antimicrobial Activity
In addition to its anticancer properties, preliminary data indicate that this compound possesses antimicrobial activity against certain bacterial strains. This suggests potential applications in treating infections or as an adjunct to cancer therapies.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 30 μg/mL |
Case Study 1: Breast Cancer Treatment
In a controlled study involving MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability after three days of exposure at a concentration of 10 μM. The study highlighted the compound's potential as a therapeutic agent for aggressive breast cancers.
Case Study 2: Synergistic Effects with Chemotherapy
Another investigation explored the synergistic effects of combining this compound with standard chemotherapeutic agents like doxorubicin. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting that this compound could be developed as an adjunct treatment in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
